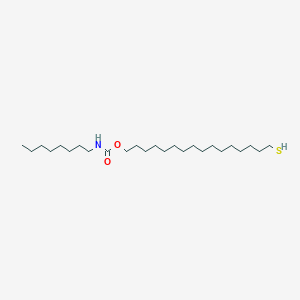
16-Sulfanylhexadecyl octylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Sulfanylhexadecyl octylcarbamate is a chemical compound with the molecular formula C24H49NO2S It is characterized by the presence of a sulfanyl group attached to a hexadecyl chain and an octylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Sulfanylhexadecyl octylcarbamate typically involves the reaction of 16-mercaptohexadecanol with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
16-Sulfanylhexadecyl octylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted carbamates or thiols.
Hydrolysis: Corresponding amine and alcohol.
Applications De Recherche Scientifique
16-Sulfanylhexadecyl octylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 16-Sulfanylhexadecyl octylcarbamate involves its interaction with biological membranes due to its amphiphilic nature. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially altering their function. The carbamate moiety can interact with enzymes and proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16-Sulfanylhexadecyl methylcarbamate
- 16-Sulfanylhexadecyl ethylcarbamate
- 16-Sulfanylhexadecyl propylcarbamate
Uniqueness
16-Sulfanylhexadecyl octylcarbamate is unique due to its specific combination of a long hexadecyl chain with a sulfanyl group and an octylcarbamate moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for forming stable micelles, making it suitable for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
685568-13-2 |
|---|---|
Formule moléculaire |
C25H51NO2S |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
16-sulfanylhexadecyl N-octylcarbamate |
InChI |
InChI=1S/C25H51NO2S/c1-2-3-4-5-16-19-22-26-25(27)28-23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-24-29/h29H,2-24H2,1H3,(H,26,27) |
Clé InChI |
SFDYVVMTOZDREM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)OCCCCCCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


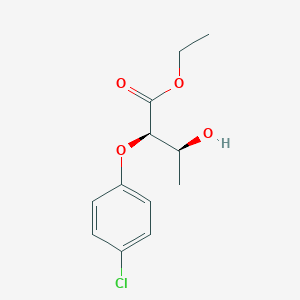
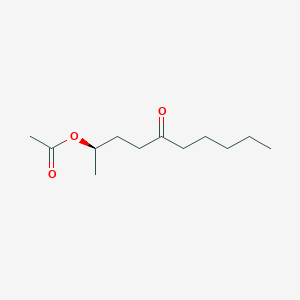

![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
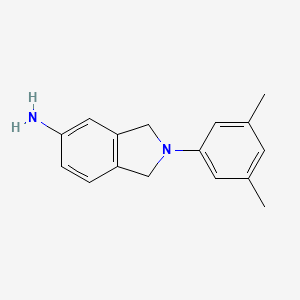

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)

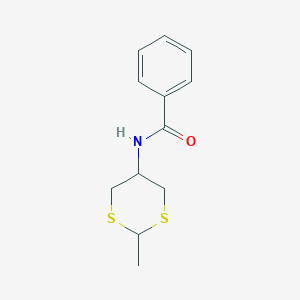
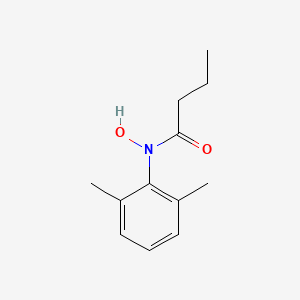
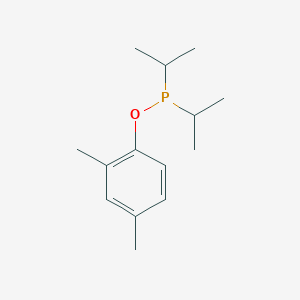
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
